molecular formula C19H22N2O2S2 B2758300 4-butyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 893790-43-7

4-butyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2758300
CAS No.: 893790-43-7
M. Wt: 374.52
InChI Key: PUTXZHQUIYPVTB-UHFFFAOYSA-N
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Description

1,2,4-thiadiazine 1,1-dioxides are a class of compounds that have been synthesized and studied for their potential biological activities . They are typically synthesized using various starting materials and reaction conditions .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of certain sulfonamides with heterocyclic methyl carbimidates . The intermediates in the reaction are often substituted amidines .


Molecular Structure Analysis

The molecular structure of these compounds is typically characterized using techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve the reaction of certain derivatives with hydrazonoyl chloride derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically determined using various analytical techniques .

Scientific Research Applications

Pharmacological Relevance

  • Benzothiazine 1,1-dioxides, which include compounds like 4-butyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, are identified for their pharmacological relevance. They hold potential in biological, medicinal, and industrial applications (Fülöpová et al., 2015).

Molecular Synthesis and Reactions

  • Innovative methods for the synthesis of cyclic sulfonamides, including derivatives of 2H-benzo[e][1,2]thiazine 1,1-dioxides, have been developed. These methods involve Diels-Alder reactions, contributing to the creation of novel cyclic sulfonamides (Greig et al., 2001).
  • A new family of benzyl derivatives of benzothiadiazine 2,2-dioxides has been synthesized, showing inhibitory properties against PDE 7, a target for treating T-cell-dependent disorders (Martínez et al., 2000).

Antimicrobial and Antioxidant Properties

  • Novel biologically active derivatives of 2H-benzo[e][1,2]thiazine, including 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, have been synthesized with preliminary evaluations indicating their antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009).
  • Some benzimidazole derivatives, including 2H-benzo[e][1,2]thiazine derivatives, showed significant effects on lipid peroxidation in rat liver, indicating potential antioxidant properties (Kuş et al., 2004).

Catalytic Applications

  • Derivatives of 2H-benzo[e][1,2,4]thiadiazine have been used as catalysts in the synthesis of various organic compounds, demonstrating their utility in organic synthesis (Khazaei et al., 2015).

Anticancer Potential

  • Novel benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones, based on the scaffold of 2H-benzo[e][1,2,4]thiadiazines, have been synthesized and tested for anticancer activities. These compounds exhibited moderate to good inhibitory activity against various cancer cell lines (Kamal et al., 2011).

Mechanism of Action

While the specific mechanism of action for your compound is not available, similar compounds have been found to exhibit various biological properties such as antimicrobial activity .

Future Directions

Future research in this area could involve the synthesis of new derivatives and the exploration of their potential biological activities .

Properties

IUPAC Name

4-butyl-3-[(4-methylphenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-3-4-13-21-17-7-5-6-8-18(17)25(22,23)20-19(21)24-14-16-11-9-15(2)10-12-16/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTXZHQUIYPVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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